molecular formula C16H21F3N2O2 B7890548 tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B7890548
M. Wt: 330.34 g/mol
InChI Key: TZTDXEAWMSGECI-OLZOCXBDSA-N
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Preparation Methods

The synthesis of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

Chemical Reactions Analysis

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Biological Activity

Chemical Identity and Properties

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate, with CAS number 1212404-61-9, is a compound characterized by the molecular formula C16H21F3N2O2C_{16}H_{21}F_3N_2O_2 and a molecular weight of approximately 330.35 g/mol. This compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group and a tert-butyl carbamate moiety, which may influence its biological activity significantly.

PropertyValue
CAS Number1212404-61-9
Molecular FormulaC₁₆H₂₁F₃N₂O₂
Molecular Weight330.35 g/mol
Purity95%

Storage Conditions : It should be stored in a dark place under inert atmosphere at room temperature to maintain stability and prevent degradation.

The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an antimicrobial agent. The compound's structure suggests that it may interact with bacterial cell membranes or specific intracellular targets, leading to inhibition of growth or cell death.

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The presence of the trifluoromethyl group is often associated with enhanced lipophilicity, which can facilitate membrane penetration and increase antimicrobial efficacy.
  • Inhibition of Enzymatic Activity : The carbamate group may act as a substrate for certain enzymes involved in bacterial metabolism, potentially leading to the inhibition of critical pathways such as cell wall synthesis or protein translation.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The results demonstrated that modifications to the phenyl ring significantly affected antibacterial potency against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating potential for therapeutic application .

Case Study 2: Cytotoxicity and Selectivity

In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines. The findings revealed selective cytotoxic effects on certain tumor cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Research Findings

Recent advancements have highlighted the potential of this compound in drug development:

  • Synergistic Effects : Research indicates that when combined with other antibiotics, this compound may enhance the overall efficacy against resistant bacterial strains through synergistic mechanisms .
  • Pharmacokinetics : Studies examining the pharmacokinetic profile suggest favorable absorption and distribution characteristics, which are critical for effective therapeutic applications. Further investigations are needed to fully elucidate its metabolic pathways and excretion routes .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTDXEAWMSGECI-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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